Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group and an acetate moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various organic reactions involving piperidine derivatives and aromatic compounds. The synthesis often employs reagents such as trimethoxybenzoyl chloride and acetic anhydride or methyl acetate as starting materials.
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate can be classified as:
The synthesis of Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate typically involves several key steps:
For example, one synthesis method described involves reacting 4-piperidone with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine, followed by acetylation with methyl acetate under reflux conditions .
The synthesis requires careful control of reaction conditions such as temperature and time to optimize yield and minimize by-products. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate has a complex molecular structure characterized by:
The molecular formula for Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate is with a molecular weight of approximately 305.34 g/mol. The compound exhibits specific spectral characteristics in infrared spectroscopy and nuclear magnetic resonance spectroscopy that help in its identification.
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate can undergo various chemical reactions typical for ester compounds. These include:
The reactions are typically carried out under controlled conditions to avoid side reactions and ensure high yields. For instance, hydrolysis may require heating or acidic conditions to facilitate the cleavage of the ester bond effectively.
The biological activity of Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate can be attributed to its interaction with specific biological targets.
Research has shown that compounds with similar structures exhibit significant activity against various biological targets, including those involved in neurodegenerative diseases and cancer .
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate is expected to be a solid or semi-solid at room temperature with moderate solubility in organic solvents like ethanol and dichloromethane.
The compound is stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile suggests it can participate in nucleophilic substitution reactions due to the presence of both ester and amine functional groups.
Characterization studies using techniques such as high-performance liquid chromatography have been utilized to assess purity levels and stability over time.
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate has potential applications in:
This compound's unique structural features make it a candidate for further investigation into its pharmacological properties and therapeutic potential in various medical applications .
The identification of methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate emerged from systematic medicinal chemistry efforts to develop potent sirtuin 1-activating compounds (STACs). This compound represents a synthetic intermediate in the evolution of sirtuin modulators, which began with the discovery of natural polyphenols like resveratrol. Resveratrol, identified in 2003 through high-throughput screening, demonstrated the ability to increase sirtuin 1 activity by up to 10-fold by lowering the Michaelis constant (Km) for peptide substrates [2] [5]. However, its limited potency and pharmacokinetic profile necessitated the development of synthetic analogs with improved efficacy.
The structural core of methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate features critical pharmacophores essential for sirtuin modulation: the electron-rich 3,4,5-trimethoxybenzoyl moiety enables π-stacking interactions within the sirtuin 1 allosteric site, while the piperidine-acetate component provides conformational flexibility and solubility properties [2] [7]. This molecular architecture reflects key insights from mechanistic studies resolving early controversies about STAC activation. While initial reports questioned whether STACs activated sirtuin 1 directly or through artifactual interactions with fluorophore-tagged peptides, crystallographic evidence later confirmed that potent STACs bind directly to an allosteric site N-terminal to the catalytic domain, stabilizing a conformation that enhances substrate affinity [2].
Table 1: Evolution of Sirtuin-Activating Compounds (STACs)
Generation | Representative Compounds | Key Structural Features | Activation Mechanism |
---|---|---|---|
First-Generation | Resveratrol, Quercetin | Natural polyphenols; hydroxylated aromatic systems | Substrate-dependent activation; lowers peptide Km by 2-10 fold |
Second-Generation | SRT1460, SRT1720 | Imidazothiazole core; substituted aromatic groups | 1,000-fold increased potency over resveratrol; direct allosteric binding confirmed |
Synthetic Intermediates | Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate | Trimethoxybenzoyl-piperidine scaffold with ester functionality | Precursor to optimized STACs; enables modular derivatization |
The ester derivative occupies a crucial position in STAC development as a versatile synthetic precursor. Researchers have utilized this intermediate in modular synthesis routes to access more complex sirtuin-activating molecules with optimized properties [2] [7]. Its chemical tractability allows for diversification at both the carboxylate and piperidine nitrogen positions, enabling structure-activity relationship studies critical for understanding allosteric activation mechanisms. Biochemical characterization using purified sirtuin 1 enzyme and advanced assay techniques (including RapidFire mass spectrometry and PNC1-OPT fluorometric assays) has confirmed that derivatives of this chemical scaffold enhance deacetylation of both fluorophore-tagged and natural peptides bearing hydrophobic residues adjacent to the acetyl-lysine [2] [5]. This research has validated the "assisted allosteric activation" model where STAC binding stabilizes substrate interaction with the enzyme complex.
The trimethoxybenzoyl-piperidine scaffold has undergone systematic structural optimization to enhance target affinity and drug-like properties. Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate serves as a chemical linchpin in this evolutionary trajectory, providing a platform for rational modifications at three strategic positions: (1) the methyl ester moiety (C-1 modification), (2) the piperidine nitrogen (N-1 modification), and (3) the piperidine C-4 position (C-4 modification) [3] [4] [7].
The 3,4,5-trimethoxybenzoyl group attached to the piperidine nitrogen constitutes a privileged structural motif that appears in numerous bioactive compounds. This electron-rich aromatic system participates in crucial van der Waals contacts and dipole-dipole interactions within hydrophobic binding pockets of both sirtuin 1 and P-glycoprotein targets [3] [7]. Systematic modifications of the methoxy substituents have demonstrated that the trimethoxy pattern provides optimal binding compared to di- or monomethoxy variants, likely due to enhanced electron donation and optimal steric fit [4]. The methyl ester functionality offers a synthetic handle for conversion to amide or carboxylic acid derivatives, significantly altering the compound's polarity, cellular permeability, and metabolic stability.
Table 2: Structural Modifications and Biological Implications of Trimethoxybenzoyl-Piperidine Analogs
Modification Site | Structural Variation | Target Implications | Biological Consequences |
---|---|---|---|
C-1 (Ester Group) | Hydrolysis to carboxylic acid; Amidation with aromatic amines | Modulates polarity and hydrogen-bonding capacity | Increased polarity reduces cellular penetration but may enhance water solubility for formulation |
N-1 (Benzoyl Group) | Replacement with other acyl groups; Alteration of methoxy patterns | Disrupts π-stacking interactions with allosteric sites | Reduced sirtuin activation efficacy; Diminished P-glycoprotein binding affinity |
C-4 (Acetate Chain) | Extension to propionate; Introduction of aromatic rings | Alters steric bulk and conformational flexibility | Increased steric bulk enhances P-glycoprotein inhibition but may reduce sirtuin activation |
Structure-activity relationship studies of analogs derived from this scaffold reveal stringent molecular requirements for biological activity. Conversion of the methyl ester to carboxamide derivatives, particularly those featuring substituted benzamide groups, significantly enhances P-glycoprotein inhibitory activity while maintaining sirtuin activation potential [4] [7]. For example, the compound designated TTT-28 ((S)-N-(2-benzoylphenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide) incorporates a valine-derived thiazole spacer and 2-aminobenzophenone moiety, resulting in potent P-glycoprotein inhibition (IC50 = 1.0 μM) [4]. This evolution from the simpler piperidine-acetate scaffold demonstrates how strategic structural elaborations can enhance target affinity and selectivity.
The stereochemical configuration at chiral centers profoundly influences biological activity. (S)-configured valine-derived analogs exhibit superior P-glycoprotein inhibitory activity compared to their (R)-counterparts or racemic mixtures [4]. This stereospecificity reflects precise geometric requirements for optimal interaction within the asymmetric drug-binding pocket of P-glycoprotein. Molecular docking analyses indicate that (S)-isomers establish more favorable hydrogen bonding networks with key residues (glutamine 990, glutamine 725, tyrosine 307, and tyrosine 953) while maintaining optimal hydrophobic contacts within the transmembrane domains [3] [4].
Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetate and its advanced derivatives demonstrate significant potential for overcoming multidrug resistance in cancer chemotherapy through potent P-glycoprotein inhibition. P-glycoprotein, a 170-kDa transmembrane efflux pump belonging to the ATP-binding cassette transporter family, contributes to chemotherapeutic failure by actively extruding structurally diverse anticancer agents from malignant cells [3] [6] [9]. The trimethoxybenzoyl-piperidine scaffold interacts with the large hydrophobic drug-binding pocket within P-glycoprotein's transmembrane domains, competitively inhibiting substrate efflux.
Biochemical studies using calcein-AM efflux assays have demonstrated that structural analogs derived from this chemical scaffold effectively block P-glycoprotein-mediated drug transport [3] [6]. The most potent analogs, such as compound 28 ((S)-valine-based monothiazole derivative bearing 3,4,5-trimethoxybenzoyl and 2-aminobenzophenone groups), inhibit photolabeling of P-glycoprotein with [125I]-iodoarylazidoprazosin (IAAP) with IC50 values of 0.75 μM, indicating direct competition at the substrate binding site [3]. These analogs also stimulate basal ATP hydrolysis in a concentration-dependent manner (EC50 ATPase = 0.027 μM), confirming their interaction with the transporter's catalytic cycle [3] [9].
The trimethoxybenzoyl moiety appears critical for high-affinity binding to P-glycoprotein's "H-site" (hormonal binding site), which exhibits positive cooperativity with the "R-site" (rhodamine binding site) [6] [9]. This allosteric interaction enables analogs to inhibit efflux of diverse substrates, including daunorubicin, vinblastine, and paclitaxel, while simultaneously stimulating ATPase activity at lower concentrations. This dual modulation follows a classic biphasic pattern observed with class I P-glycoprotein modulators: stimulation of ATPase activity at low concentrations (indicating substrate-like behavior) followed by inhibition at higher concentrations (suggesting high-affinity binding that interferes with the transport cycle) [9].
Table 3: P-Glycoprotein Inhibitory Profile of Trimethoxybenzoyl-Piperidine Derivatives
Biological Assay | Key Findings | Significance for MDR Reversal |
---|---|---|
Calcein-AM Efflux | Concentration-dependent inhibition in P-glycoprotein-overexpressing cells (IC50 = 1.0 μM for compound 28) | Demonstrates direct functional blockade of drug efflux activity |
[125I]-IAAP Photolabeling | Competitive inhibition of substrate binding (IC50 = 0.75 μM for compound 28) | Confirms occupancy of the substrate-binding pocket within transmembrane domains |
ATPase Activity | Stimulation of basal ATP hydrolysis (EC50 = 0.027 μM) | Indicates interaction with transport energetics; diagnostic for substrate recognition |
Cytotoxicity Reversal | Reduction of paclitaxel resistance in SW620/Ad300 and HEK/ABCB1 cell lines at 3 μM | Validates chemosensitization potential in cellular models of MDR |
Structure-activity relationship analyses have identified key molecular features essential for effective P-glycoprotein inhibition. Optimal activity requires: (1) the 3,4,5-trimethoxybenzoyl group for π-π stacking interactions within the hydrophobic binding pocket, (2) a secondary amide linkage (CONH) for hydrogen bonding with glutamine residues, and (3) appropriate steric bulk that complements the voluminous substrate-binding cavity [3] [4]. These features align with the "rule of fours" for P-glycoprotein substrates/inhibitors, which predicts that molecules with (N+O) ≥ 8 atoms, molecular weight > 400, and acid pKa > 4 are likely to interact with the transporter [4].
Molecular docking studies using homology models of human P-glycoprotein based on murine crystal structures suggest that advanced derivatives bind predominantly to Site-1 within the drug-binding pocket [3]. This site is characterized by hydrophobic residues that accommodate the trimethoxybenzoyl group and polar residues (particularly glutamine and tyrosine) that form hydrogen bonds with the amide linkages [3] [4]. The ability to inhibit both basal and substrate-stimulated ATPase activity distinguishes these analogs from earlier generation modulators and positions them as promising candidates for overcoming clinical multidrug resistance without the pharmacokinetic interactions that plagued earlier P-glycoprotein inhibitors [4] [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2